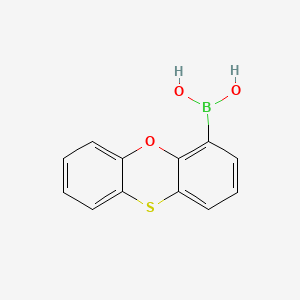

Phenoxathiin-4-boronic acid

Beschreibung

Phenoxathiin-4-boronic acid is an organic compound with the molecular formula C12H9BO3S. It is a boronic acid derivative of phenoxathiin, a sulfur-containing heterocycle.

Eigenschaften

IUPAC Name |

phenoxathiin-4-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BO3S/c14-13(15)8-4-3-7-11-12(8)16-9-5-1-2-6-10(9)17-11/h1-7,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIENVBUXFRSCLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=CC=C1)SC3=CC=CC=C3O2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370266 | |

| Record name | Phenoxathiin-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100124-07-0 | |

| Record name | B-4-Phenoxathiinylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100124-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenoxathiin-4-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Grignard Reagent Route Using 4-Bromophenoxathiin Derivatives

A highly effective method involves preparing a Grignard reagent from a 4-bromo-substituted phenoxathiin or diphenyl ether derivative, followed by boration with trimethyl borate:

Step 1: Formation of Grignard Reagent

4-Bromophenoxathiin or 4-bromodiphenyl ether is dissolved in tetrahydrofuran (THF). Magnesium metal and a small iodine crystal initiate the formation of the Grignard reagent at controlled temperatures (typically 10–50°C). The reaction mixture is stirred and then cooled to below -30°C to stabilize the organomagnesium intermediate.Step 2: Boration

Trimethyl borate is added dropwise at low temperature (-50 to -30°C) to the Grignard reagent solution. After complete addition, the mixture is allowed to warm to room temperature and then acidified with dilute hydrochloric acid (10%) under reflux for 1 hour to hydrolyze the boronate ester to the boronic acid.Step 3: Workup and Purification

THF is distilled off, and the aqueous phase is extracted and purified to isolate phenoxathiin-4-boronic acid. This method typically achieves high yields and purity due to mild reaction conditions and efficient conversion.

| Step | Conditions | Notes |

|---|---|---|

| Grignard formation | 10–50°C, THF, Mg, iodine initiator | Cooling to -30°C post-formation |

| Boration | Dropwise trimethyl borate at -50 to -30°C | Controlled addition to prevent side reactions |

| Hydrolysis and workup | 10% HCl, reflux 1 h | Converts boronate ester to boronic acid |

Alternative Borylation Approaches

Though less directly reported for phenoxathiin, other borylation methods such as transition-metal catalyzed C–H activation borylation or Miyaura borylation of aryl halides may be adapted. However, the Grignard-trimethyl borate route remains the most practical and documented for analogous systems.

Supporting Synthetic Processes for Related Compounds

The synthesis of 4-phenoxybenzoic acid, a structurally related compound, provides additional context for this compound preparation, especially regarding handling of phenoxy substituents and aromatic functionalization:

Friedel-Crafts acylation of diphenyl ether with anhydrous aluminum chloride and acetic anhydride produces 1-(4-phenoxyphenyl)ethanone, which can be further oxidized or functionalized.

Subsequent oxidation with sodium hypochlorite converts ketones to carboxylic acids with improved yield and reduced residues.

These processes emphasize mild reaction conditions, controlled pH, and efficient purification to maximize yield and purity.

Summary Table of Preparation Methods

Research Findings and Practical Considerations

The Grignard-trimethyl borate method offers a straightforward and scalable route to this compound, with mild reaction conditions minimizing side reactions and degradation.

The iron- and copper-catalyzed synthesis of the phenoxathiin core is robust and tolerant of various substituents, facilitating the preparation of diverse phenoxathiin derivatives before borylation.

Optimization of temperature control during Grignard formation and boration is critical to maximize yield and prevent decomposition.

Purification steps involving reflux with activated carbon and controlled crystallization improve the final product's purity, essential for subsequent synthetic applications.

Environmental and operational factors, such as solvent recovery (e.g., dichloromethane distillation) and reaction residue minimization, have been addressed in recent process patents, enhancing industrial feasibility.

Analyse Chemischer Reaktionen

Types of Reactions: Phenoxathiin-4-boronic acid undergoes various chemical reactions, including:

Suzuki–Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base, forming carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation to form this compound derivatives with different oxidation states.

Common Reagents and Conditions:

Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products:

Suzuki–Miyaura Coupling: The major products are biaryl compounds or other coupled products depending on the halide used.

Oxidation and Reduction: Various oxidized or reduced derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

1. Drug Delivery Systems

4-POBA has been extensively studied for its role in developing smart drug delivery systems. Its ability to form complexes with glucose makes it particularly useful in diabetes management. Research indicates that 4-POBA can be conjugated with polymers like chitosan to create glucose-sensitive carriers that release insulin in response to blood sugar levels. This mechanism allows for controlled drug release, enhancing therapeutic efficacy while minimizing side effects .

2. Cancer Therapy

The conjugation of 4-POBA with various polymeric materials has shown promise in targeted cancer therapies. For instance, studies have demonstrated that nanoparticles functionalized with 4-POBA exhibit improved cellular uptake in tumor cells compared to non-functionalized counterparts. This enhanced targeting capability is attributed to the specific interactions between the boronic acid group and tumor-associated carbohydrates .

3. Antibacterial Applications

Research has also highlighted the antibacterial properties of phenoxathiin derivatives, including 4-POBA. These compounds can inhibit bacterial growth through mechanisms involving the disruption of bacterial cell walls or interference with metabolic pathways . The development of boronic acid-based antibacterial agents is an area of active investigation, particularly against resistant strains.

Sensor Technology

1. Carbohydrate Sensors

Phenoxathiin-4-boronic acid is being explored as a component in carbohydrate sensors due to its ability to change fluorescence upon binding with sugars. This property enables the development of sensitive detection methods for glucose and other carbohydrates, which are critical in diabetes monitoring and food quality control . The binding affinity of 4-POBA for various sugars has been quantified, showing potential for high sensitivity in diagnostic applications.

Case Studies

Wirkmechanismus

The mechanism of action of phenoxathiin-4-boronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and catalysis. The compound can interact with molecular targets through its boronic acid group, which can form complexes with hydroxyl groups on proteins and other biomolecules .

Vergleich Mit ähnlichen Verbindungen

Phenoxathiin-4-boronic acid can be compared with other boronic acids and phenoxathiin derivatives:

Isoquinoline-7-boronic acid: Similar in its ability to bind with diols and used in fluorescent sensors.

Phenoxathiin-4-iodide and Phenoxathiin-4-bromide: These compounds are precursors in the synthesis of this compound and share similar structural features.

Biologische Aktivität

Phenoxathiin-4-boronic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

This compound (C₁₂H₉BO₃S) is characterized by its boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for its biological activity, particularly in enzyme inhibition and drug design.

1. Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In a study evaluating various boronic acid derivatives, it was found that this compound had an IC₅₀ of approximately 7.05 nM against certain cancer cell lines, indicating potent growth inhibition capabilities .

Table 1: Anticancer Activity of this compound

| Compound | Cell Line | IC₅₀ (nM) |

|---|---|---|

| This compound | U266 (Multiple Myeloma) | 7.05 |

| Bortezomib | U266 | 50 |

The mechanism of action involves the inhibition of proteasome activity, leading to cell cycle arrest at the G2/M phase, which is critical for cancer cell proliferation .

2. Antimicrobial Activity

This compound also shows promising antimicrobial properties. A derivative synthesized from phenyl boronic acid exhibited significant antibacterial activity against Escherichia coli with an effective concentration of 6.50 mg/mL .

Table 2: Antimicrobial Activity of Boronic Acid Derivatives

| Compound | Microorganism | Effective Concentration (mg/mL) |

|---|---|---|

| This compound | Escherichia coli | 6.50 |

| Quercetin-derived boron compound | Staphylococcus aureus | Not specified |

3. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays. The compound demonstrated strong free radical scavenging abilities with IC₅₀ values comparable to established antioxidants .

Table 3: Antioxidant Activity Assays

| Assay Type | IC₅₀ Value (µg/mL) |

|---|---|

| DPPH Scavenging | 0.14 |

| ABTS Radical Scavenging | 0.11 |

Case Study 1: Anticancer Efficacy in Preclinical Models

A preclinical study assessed the efficacy of this compound in mouse models bearing human cancer xenografts. The treatment resulted in a significant reduction in tumor size compared to control groups, supporting its potential as a lead compound for further development .

Case Study 2: Formulation Development

In another study, a cream formulation containing a derivative of this compound was developed and tested for dermatological applications. The formulation was found to be safe and effective, showing no significant adverse effects on healthy skin cells while exerting cytotoxic effects on cancerous cells (IC₅₀ = 18.76 µg/mL against MCF-7 cells) .

Q & A

Q. What are the established synthetic routes for Phenoxathiin-4-boronic acid, and how can its purity be validated?

this compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. For example, a pyridinium salt precursor can be prepared by coupling 2-bromopyridine with this compound under palladium catalysis, followed by benzylation . Key steps include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) with a ligand.

- Conditions : Aqueous Na₂CO₃, THF/water solvent system, 80–100°C under inert atmosphere.

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization.

Q. Validation :

- NMR spectroscopy (¹H, ¹³C, and ¹¹B NMR) to confirm structure and boron incorporation.

- HPLC (>95% purity) with UV detection at 254 nm.

- Mass spectrometry (ESI-MS) for molecular ion verification.

Table 1 : Representative Synthetic Conditions

| Reagents | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Bromopyridine | Pd(PPh₃)₄ | THF/H₂O | 80 | 85 | |

| Benzyl bromide | - | DMF | RT | 92 |

Q. How is this compound characterized for diol-binding applications?

The compound’s boronic acid moiety enables reversible covalent binding with 1,2- or 1,3-diols, critical for sensor design. Methodological approaches include:

Q. Key parameters :

- pH dependence (optimal binding at pH 7.4–8.5).

- Selectivity screening against saccharides (e.g., glucose, fructose) .

Advanced Research Questions

Q. How can this compound be integrated into enantioselective catalysis workflows?

this compound serves as a chiral building block in asymmetric hydrogenation. For example:

- Pyridinium salt reduction : Use Ir catalysts (e.g., [Ir(COD)Cl]₂) with chiral ligands (e.g., MeO-BoQPhos) to achieve >99% enantiomeric excess (er) .

- Optimization : Screen ligands (Segphos, MP2-Segphos) under high H₂ pressure (600 psi) and elevated temps (40–60°C) .

Q. Critical considerations :

- Ligand steric/electronic effects on enantioselectivity.

- Post-reaction analysis via chiral HPLC or NMR with chiral shift reagents.

Q. What strategies address contradictory data in boronic acid-diol binding studies?

Discrepancies in binding affinities may arise from solvent polarity, pH, or competing equilibria. Mitigation approaches include:

- Control experiments : Validate diol concentration and buffer effects (e.g., Tris vs. phosphate buffers) .

- Multivariate analysis : Use principal component analysis (PCA) to isolate variables affecting fluorescence response .

- Computational modeling : Molecular docking (e.g., AutoDock) to predict binding conformations .

Case study : Conflicting glucose-binding data may stem from interference by endogenous anions (e.g., phosphate). Use anion-free buffers or chelating agents .

Q. How is this compound utilized in dynamic covalent self-assembly systems?

The compound’s reversible boronate ester formation enables:

Q. Optimization tips :

- Balance reversibility (koff) and stability (Keq) via substituent tuning.

- Monitor assembly kinetics via dynamic light scattering (DLS) or SAXS .

Table 2 : Fluorescent Sensor Performance Comparison

| Analyte | Binding Constant (M⁻¹) | λem (nm) | pH Range | Reference |

|---|---|---|---|---|

| Glucose | 1.2 × 10³ | 520 | 7.4–8.0 | |

| Fructose | 2.8 × 10³ | 540 | 7.4–8.5 | |

| Catechol | 4.5 × 10⁴ | 580 | 6.5–7.5 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.